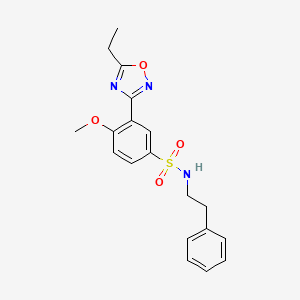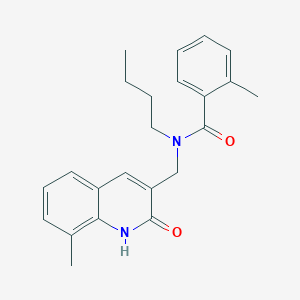
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as BMH-21 and has been studied for its anticancer and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is not fully understood. However, studies have shown that BMH-21 targets multiple cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the p53 pathway. BMH-21 has been shown to induce apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic Bcl-2 protein.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that BMH-21 inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in animal models. BMH-21 has also been shown to inhibit viral replication and reduce viral load in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide in lab experiments include its potent anticancer and antiviral properties, its ability to target multiple cellular pathways, and its optimized synthesis method for high yield and purity. However, the limitations of using BMH-21 in lab experiments include its unknown mechanism of action and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to study its potential for combination therapy with other anticancer or antiviral agents. Additionally, the development of BMH-21 analogs with improved pharmacological properties could also be explored. Finally, the potential for BMH-21 as a therapeutic agent for other diseases, such as autoimmune disorders or neurodegenerative diseases, could be investigated.
Métodos De Síntesis
The synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide involves a multi-step process that includes the reaction of 2-hydroxy-8-methylquinoline with 2-chloromethylbenzamide, followed by N-alkylation and N-acylation. This process has been optimized for high yield and purity and has been used in several studies to produce BMH-21 for scientific research.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has been studied for its potential pharmacological properties, including its anticancer and antiviral effects. Several studies have shown that BMH-21 has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BMH-21 has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer properties, BMH-21 has also been studied for its antiviral effects. Studies have shown that BMH-21 has potent antiviral activity against several viruses, including HIV, influenza, and Zika virus. BMH-21 has been shown to inhibit viral replication and reduce viral load in animal models.
Propiedades
IUPAC Name |
N-butyl-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-13-25(23(27)20-12-7-6-9-16(20)2)15-19-14-18-11-8-10-17(3)21(18)24-22(19)26/h6-12,14H,4-5,13,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMZDOIUIDOVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

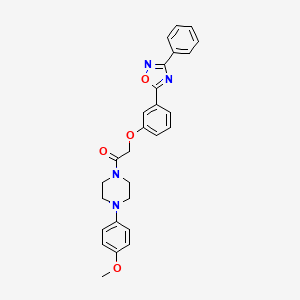
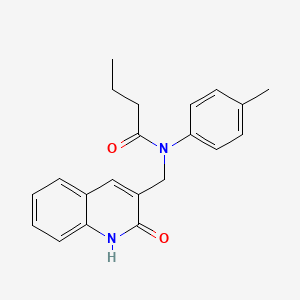


![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7716053.png)
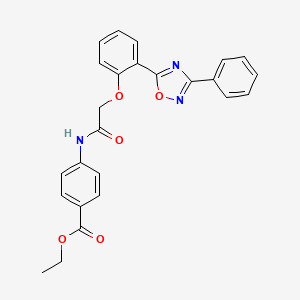
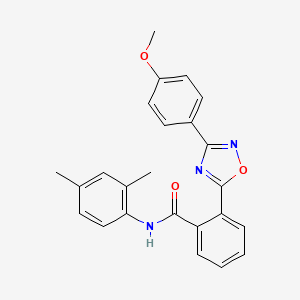

![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)
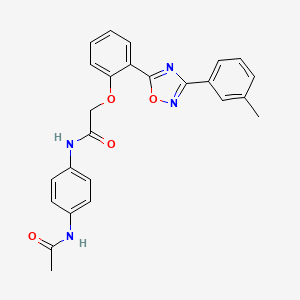

![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)
